Collagenase inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de collagénase sont des composés qui empêchent l'activité des collagénases, des enzymes capables de décomposer le collagène. Le collagène est une protéine structurale primaire présente dans la matrice extracellulaire de divers tissus conjonctifs de l'organisme. Les inhibiteurs de collagénase jouent un rôle crucial dans le maintien de l'intégrité du collagène et sont utilisés dans divers domaines, notamment la médecine, la biologie et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de collagénase implique souvent des techniques complexes de synthèse organique. Une méthode courante comprend l'utilisation de la synthèse peptidique, où des séquences spécifiques d'acides aminés sont conçues pour inhiber l'activité de la collagénase. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de groupes protecteurs pour assurer la formation correcte des liaisons peptidiques .

Méthodes de production industrielle : La production industrielle d'inhibiteurs de collagénase peut impliquer des approches biotechnologiques, telles que la technologie de l'ADN recombinant, où les gènes codant l'inhibiteur sont insérés dans des cellules bactériennes ou de levure. Ces cellules produisent ensuite l'inhibiteur en grandes quantités, qui peuvent être purifiées et utilisées pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de collagénase peuvent subir diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour assurer des taux de réaction optimaux .

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent de l'inhibiteur spécifique et des conditions de réaction. Par exemple, l'oxydation peut entraîner la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de recherche scientifique

Les inhibiteurs de collagénase ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisés pour étudier la structure et la fonction du collagène et des collagénases.

Biologie : Employés dans des études de culture cellulaire pour empêcher la dégradation du collagène dans la matrice extracellulaire.

Médecine : Utilisés dans le traitement de maladies impliquant une dégradation excessive du collagène, telles que l'arthrite et certaines affections cutanées.

Industrie : Appliqués dans l'industrie du cuir pour empêcher la dégradation du collagène pendant le processus de tannage

5. Mécanisme d'action

Les inhibiteurs de collagénase agissent en se liant au site actif des collagénases, ce qui les empêche d'interagir avec le collagène. Cette liaison peut être compétitive, où l'inhibiteur entre en compétition avec le collagène pour le site actif, ou non compétitive, où l'inhibiteur se lie à une partie différente de l'enzyme, modifiant sa structure et sa fonction. Les cibles moléculaires comprennent l'ion zinc dans le site actif des métalloprotéinases matricielles, qui sont un type de collagénase .

Composés similaires :

Inhibiteurs des métalloprotéinases matricielles : Ces inhibiteurs ciblent un éventail plus large d'enzymes, y compris les collagénases.

Tétracyclines : Des antibiotiques qui présentent également une activité inhibitrice de la collagénase.

Peptides synthétiques : Conçus pour imiter les inhibiteurs naturels des collagénases

Unicité : Les inhibiteurs de collagénase sont uniques en leur capacité spécifique à cibler et à inhiber les collagénases, ce qui les rend très précieux dans les applications où l'intégrité du collagène est cruciale. Contrairement aux inhibiteurs à spectre plus large, les inhibiteurs de collagénase offrent une action ciblée avec potentiellement moins d'effets secondaires .

Applications De Recherche Scientifique

Collagenase inhibitors have a wide range of scientific research applications:

Chemistry: Used to study the structure and function of collagen and collagenases.

Biology: Employed in cell culture studies to prevent the degradation of collagen in the extracellular matrix.

Medicine: Used in the treatment of diseases involving excessive collagen breakdown, such as arthritis and certain skin conditions.

Industry: Applied in the leather industry to prevent the degradation of collagen during the tanning process

Mécanisme D'action

Collagenase inhibitors work by binding to the active site of collagenases, preventing them from interacting with collagen. This binding can be competitive, where the inhibitor competes with collagen for the active site, or non-competitive, where the inhibitor binds to a different part of the enzyme, altering its structure and function. The molecular targets include the zinc ion in the active site of matrix metalloproteinases, which are a type of collagenase .

Comparaison Avec Des Composés Similaires

Matrix Metalloproteinase Inhibitors: These inhibitors target a broader range of enzymes, including collagenases.

Tetracyclines: Antibiotics that also exhibit collagenase inhibitory activity.

Synthetic Peptides: Designed to mimic natural inhibitors of collagenases

Uniqueness: Collagenase inhibitors are unique in their specific ability to target and inhibit collagenases, making them highly valuable in applications where collagen integrity is crucial. Unlike broader-spectrum inhibitors, collagenase inhibitors provide targeted action with potentially fewer side effects .

Propriétés

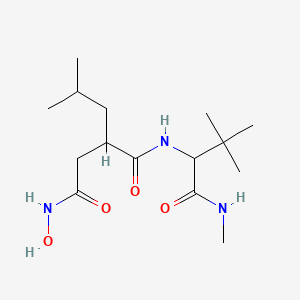

Formule moléculaire |

C15H29N3O4 |

|---|---|

Poids moléculaire |

315.41 g/mol |

Nom IUPAC |

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19) |

Clé InChI |

QRXOZHSEEGNRFC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)

![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)

![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)

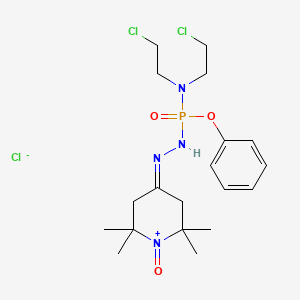

![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)